molecular formula C14H17NO2 B13162596 tert-Butyl (4-ethynyl-2-methylphenyl)carbamate

tert-Butyl (4-ethynyl-2-methylphenyl)carbamate

Cat. No.: B13162596
M. Wt: 231.29 g/mol
InChI Key: TTWHYPHPRIHPDR-UHFFFAOYSA-N
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Description

tert-Butyl (4-ethynyl-2-methylphenyl)carbamate: is a chemical compound with the molecular formula C14H17NO2 . It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group, an ethynyl group, and a methylphenyl group.

Preparation Methods

The synthesis of tert-Butyl (4-ethynyl-2-methylphenyl)carbamate involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods are typically carried out under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

tert-Butyl (4-ethynyl-2-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

    Boc Deprotection: This involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions.

Scientific Research Applications

tert-Butyl (4-ethynyl-2-methylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic compounds, including indoles with oxygen substituents on the benzene ring.

    Biology: It plays a role in structure-activity relationship studies, particularly in the context of chloride channel blockers.

    Medicine: It serves as a key intermediate in the synthesis of various bioactive compounds, highlighting its importance in medicinal chemistry.

    Industry: It is used in the development of new pesticides, showcasing its potential in agricultural chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl (4-ethynyl-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in Boc deprotection, the compound undergoes protonation, loss of the tert-butyl cation, decarboxylation, and protonation of the amine. These steps highlight the compound’s reactivity and its potential to form various products under different conditions.

Comparison with Similar Compounds

tert-Butyl (4-ethynyl-2-methylphenyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (4-hydroxyphenyl)carbamate: This compound has a hydroxyl group instead of an ethynyl group.

    tert-Butyl (4-ethynylphenyl)carbamate: This compound lacks the methyl group present in this compound.

    tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: This compound has a different substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl N-(4-ethynyl-2-methylphenyl)carbamate

InChI

InChI=1S/C14H17NO2/c1-6-11-7-8-12(10(2)9-11)15-13(16)17-14(3,4)5/h1,7-9H,2-5H3,(H,15,16)

InChI Key

TTWHYPHPRIHPDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#C)NC(=O)OC(C)(C)C

Origin of Product

United States

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